REACTION_CXSMILES
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[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N)C(O)=O.COC1C=CC2C3CCN4C[C@H]5C[C@@H](OC(C6C=C(OC)C(OC)=C(OC)C=6)=O)[C@H](OC)[C@@H](C(OC)=O)[C@H]5C[C@@H]4C=3NC=2C=1.C1C(C2OC3C(O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.C[O:101][C@@H:102]1[C@@H:111]([C:112]2[CH:113]=[CH:114][C:115]([OH:119])=[C:116](O)[CH:117]=2)[O:110][C:109]2[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=2[CH2:103]1.N[C@H](C(O)=O)CC1N=CNC=1>>[CH:113]1[C:112]([C:111]2[O:110][C:109]3[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=3[C:103](=[O:1])[C:102]=2[OH:101])=[CH:117][CH:116]=[C:115]([OH:119])[CH:114]=1.[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
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Flavonoid
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Quantity
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Smiles
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Name
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Smiles
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C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
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Flavonoid
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Smiles
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Name
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Flavonoids
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Quantity
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0 (± 1) mol
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Smiles
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Name
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0 (± 1) mol
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Smiles
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COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
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Name
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Smiles
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C(C(=O)O)N
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Name
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Flavonoids
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Flavonoids
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Flavonoids
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Quantity
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0 (± 1) mol
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Type
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Smiles
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CO[C@H]1CC=2C(=CC(=CC2O[C@@H]1C=3C=CC(=C(C3)O)O)O)O
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Name
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Apigenin 7,4'-Di-O-Methyl Ether
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Quantity
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Type
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reactant
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Smiles
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Name
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Flavonoid
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0 (± 1) mol
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Smiles
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Name
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0 (± 1) mol
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Smiles
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N[C@@H](CC1=CNC=N1)C(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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Smiles
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O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C(=O)O)N
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Name
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Flavonoids
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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0 (± 1) mol
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Smiles
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COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
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reactant
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Smiles
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COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
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Name
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Meshal
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Smiles
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Abu-Jayyab
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Quantity
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0 (± 1) mol
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Smiles
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
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product
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Smiles
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C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O
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Name
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Type
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product
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Smiles
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O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N)C(O)=O.COC1C=CC2C3CCN4C[C@H]5C[C@@H](OC(C6C=C(OC)C(OC)=C(OC)C=6)=O)[C@H](OC)[C@@H](C(OC)=O)[C@H]5C[C@@H]4C=3NC=2C=1.C1C(C2OC3C(O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.C[O:101][C@@H:102]1[C@@H:111]([C:112]2[CH:113]=[CH:114][C:115]([OH:119])=[C:116](O)[CH:117]=2)[O:110][C:109]2[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=2[CH2:103]1.N[C@H](C(O)=O)CC1N=CNC=1>>[CH:113]1[C:112]([C:111]2[O:110][C:109]3[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=3[C:103](=[O:1])[C:102]=2[OH:101])=[CH:117][CH:116]=[C:115]([OH:119])[CH:114]=1.[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
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Flavonoid
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Type
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Smiles
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Name
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0 (± 1) mol
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Smiles
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Name
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Flavonoid
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Quantity
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Type
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reactant
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Smiles
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Name
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Flavonoids
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Quantity
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0 (± 1) mol
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Type
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Smiles
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Name
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0 (± 1) mol
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Smiles
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COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
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Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C(C(=O)O)N
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Name
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Flavonoids
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Flavonoids
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Flavonoids
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Quantity
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0 (± 1) mol
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Type
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Smiles
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Name
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0 (± 1) mol
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Smiles
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CO[C@H]1CC=2C(=CC(=CC2O[C@@H]1C=3C=CC(=C(C3)O)O)O)O
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Name
|
Apigenin 7,4'-Di-O-Methyl Ether
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Flavonoid
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Quantity
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0 (± 1) mol
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Smiles
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Name
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0 (± 1) mol
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Smiles
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N[C@@H](CC1=CNC=N1)C(=O)O
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Name
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Quantity
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0 (± 1) mol
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Smiles
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O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C(C(=O)O)N
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Name
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Flavonoids
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Smiles
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COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
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Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
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Name
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Meshal
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Abu-Jayyab
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O
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Name
|
|
Type
|
product
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Smiles
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O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |